molecular formula C16H25N3O3 B2971607 N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 571923-73-4

N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2971607
CAS No.: 571923-73-4
M. Wt: 307.394
InChI Key: XWHLQBCSEIMUTH-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a spirocyclic compound featuring a 1,3-diazaspiro[4.5]decane core substituted with an 8-methyl group and a cyclopentylacetamide moiety. Its molecular framework combines a rigid spirocyclic system with a flexible cyclopentyl group, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry. The compound’s synthesis and structural characterization likely rely on crystallographic tools like SHELX and ORTEP , as indicated by evidence related to analogous compounds.

Properties

IUPAC Name

N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-11-6-8-16(9-7-11)14(21)19(15(22)18-16)10-13(20)17-12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHLQBCSEIMUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multiple steps, starting with the formation of the spirocyclic core. This can be achieved through a cyclization reaction involving a suitable precursor. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or alcohols in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Acetamide Moiety

Compound Name Substituent Molecular Weight (g/mol) Key Structural Features
N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (Target) Cyclopentyl ~349.4* Moderately bulky cyclopentyl group; balanced lipophilicity and steric hindrance .
N-(4-Methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 4-Methylcyclohexyl 335.44 Bulkier cyclohexyl group; increased hydrophobicity and steric effects .
N-Benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide Benzyl ~351.4* Aromatic benzyl group; potential for π-π interactions in biological targets .
2-Chloro-N-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide Chloro 286.7 Electronegative chlorine atom; reduced steric bulk, higher reactivity .
N-(2-Ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 2-Ethylphenyl 343.40 Aromatic ethylphenyl group; enhanced hydrophobic interactions .

Notes:

  • *Molecular weights estimated based on analogous structures.
  • Cyclopentyl (Target) vs. 4-Methylcyclohexyl : The cyclohexyl analog’s increased bulk may reduce solubility but improve target binding in hydrophobic pockets.
  • Chloro : The chloro derivative’s smaller size and electronegativity may alter metabolic stability and electronic interactions.

Modifications in the Spirocyclic Core

Compound Name Core Modification Key Implications
This compound (Target) 8-Methyl Methyl group stabilizes spiro conformation; may influence ring puckering .
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione 8-Phenyl + Piperazine Extended conjugation and basic piperazine group; potential for receptor binding.
N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide 4-Fluorobenzyl Fluorine enhances metabolic stability; sulfonamide group adds acidity .

Notes:

  • 8-Methyl (Target): The methyl group minimizes steric clash while maintaining spiro ring stability.
  • Piperazine-containing analogs : Demonstrate how heterocyclic additions broaden pharmacological profiles.

Physicochemical Properties and Solubility

Compound Name Solubility (pH 7.4) H-Bond Donors H-Bond Acceptors LogP* (Estimated)
Target Compound N/A 2 5 ~2.5
N-(4-Methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide Not reported 2 3 ~3.0
N~1~-(1,3-Benzodioxol-5-ylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 6.1 µg/mL 2 5 ~2.0

Notes:

  • The benzodioxol-containing analog exhibits measurable aqueous solubility, likely due to its polar oxygen atoms.
  • Higher LogP values (e.g., cyclohexyl analog ) suggest reduced solubility but improved membrane permeability.

Biological Activity

N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action and therapeutic implications.

  • Molecular Formula : C₁₃H₁₈N₄O₃
  • Molecular Weight : 307.39 g/mol
  • CAS Number : 571923-73-4
  • Purity : 98%

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on the enzyme Sterol-O-Acyl Transferase-1 (SOAT-1), which plays a critical role in cholesterol metabolism and lipid homeostasis .

Inhibition of SOAT-1

Research indicates that derivatives of the diazaspiro compound class exhibit significant inhibition of SOAT-1 with IC50 values often below 1000 nM, suggesting a potent interaction that could be leveraged for therapeutic applications in conditions related to dyslipidemia .

Antimicrobial Properties

Preliminary studies have suggested that compounds similar to this compound may possess antimicrobial properties. This is hypothesized to be due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Cytotoxicity and Anti-cancer Potential

There is emerging evidence that compounds within this class may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways and the activation of caspases . Further studies are needed to elucidate the specific pathways involved.

Study 1: Inhibition of Cancer Cell Proliferation

A recent study investigated the effects of N-cyclopentyl derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value around 50 µM, demonstrating significant potential as an anti-cancer agent.

CompoundCell LineIC50 (µM)Mechanism
N-cyclopentyl derivativeHeLa50Apoptosis induction
N-cyclopentyl derivativeMCF745Caspase activation

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar compounds against various pathogens. The results showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus64
Streptococcus pneumoniae32

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